2-(2-Phenylethoxy)ethanol

Übersicht

Beschreibung

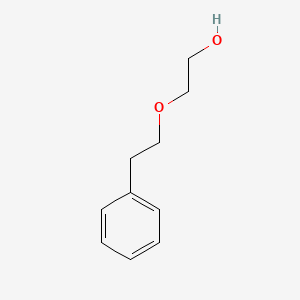

2-(2-Phenylethoxy)ethanol is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a faint aromatic odor. This compound is part of the class of alcohols and ethers, specifically a phenyl ether with an ethoxyethanol group. It is used in various industrial applications due to its solvent properties and is also known for its role in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Phenylethoxy)ethanol can be synthesized through several methods. One common method involves the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide. This reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .

Another method involves the reaction of phenol with ethylene carbonate using a sodium mordenite catalyst. This reaction is solventless and heterogeneously catalyzed, providing high selectivity and yield of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced by reacting phenol with ethylene oxide in an alkaline environment. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in an autoclave to handle the gaseous ethylene oxide and maintain the necessary reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Phenylethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenoxyacetic acid.

Reduction: It can be reduced to form 2-phenylethanol.

Substitution: It can undergo nucleophilic substitution reactions to form different ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium alkoxides or halides are commonly used in substitution reactions.

Major Products

Oxidation: Phenoxyacetic acid.

Reduction: 2-Phenylethanol.

Substitution: Various ethers and esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in the Cosmetic and Fragrance Industry

Fragrance Component :

2-(2-Phenylethoxy)ethanol is extensively used in perfumery due to its sweet and floral aroma. It serves as a key ingredient in various cosmetic products such as soaps, shampoos, and deodorants. Its pleasant scent enhances the overall fragrance profile of these products .

Preservative Properties :

The compound exhibits antimicrobial properties, making it effective as a preservative in cosmetics and personal care items. Its bacteriostatic activity contributes to extending the shelf life of these products by inhibiting microbial growth .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is utilized in drug formulations due to its solvent properties and ability to enhance the stability of active ingredients. Its antimicrobial characteristics also make it suitable for use in antiseptic creams and other medicinal formulations .

Food Industry Applications

Flavoring Agent :

This compound is recognized for its flavoring properties, often used in food products such as ice cream, candy, and non-alcoholic beverages. It imparts a sweet floral taste that enhances the sensory experience of these foods .

Industrial Uses

Chemical Intermediate :

this compound serves as a precursor in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its ability to undergo nitration or sulfonation allows for the production of substituted compounds that are valuable in industrial applications .

Case Study 1: Antimicrobial Efficacy

A study explored the bacteriostatic activity of this compound derivatives against various microorganisms. The results indicated that this compound significantly disrupts microbial cell membranes, leading to its effective use as an antimicrobial agent in personal care products .

Case Study 2: Flavor Profile Enhancement

Research conducted on wine fermentation revealed that yeasts produce this compound during alcohol fermentation processes. This compound contributes to the complex aroma and flavor profile of wines, highlighting its importance in the beverage industry .

Wirkmechanismus

The mechanism of action of 2-(2-Phenylethoxy)ethanol involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and function, leading to antimicrobial effects. It also acts as a solvent, enhancing the solubility and bioavailability of other compounds. The molecular targets include membrane lipids and proteins involved in cellular transport and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenoxyethanol: Similar in structure but lacks the ethoxy group.

2-Phenylethanol: Similar but lacks the ethoxyethanol group.

Phenoxyacetic acid: An oxidized form of 2-(2-Phenylethoxy)ethanol.

Uniqueness

This compound is unique due to its combination of phenyl, ethoxy, and ethanol groups, which confer distinct solvent properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in both research and industry .

Biologische Aktivität

2-(2-Phenylethoxy)ethanol, also known as 2-phenylethanol (2-PE), is an aromatic alcohol with diverse biological activities, particularly in antimicrobial and antifungal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Phenylethanol is characterized by a phenyl group attached to a primary alcohol, giving it unique amphipathic properties that influence its interaction with biological membranes. Its chemical formula is and it is commonly used in the cosmetic and food industries due to its rose-like fragrance.

Research indicates that 2-PE exhibits significant bacteriostatic and bactericidal activities. The compound disrupts bacterial cell membranes by incorporating into lipid bilayers, leading to increased membrane fluidity and altered lipid organization. This disruption affects various cellular processes, including:

- Protein Synthesis : 2-PE has been shown to impact DNA, RNA, and protein synthesis in bacteria, which contributes to its antimicrobial effects .

- Conversion to More Toxic Derivatives : The bactericidal activity may depend on the conversion of 2-PE into phenylacetaldehyde, a more toxic compound for bacteria .

Case Studies

A study highlighted the correlation between the hydrophobicity of 2-PE derivatives and their bacteriostatic potency. The incorporation of these derivatives into model membranes was quantitatively assessed using laurdan fluorescence spectroscopy, which revealed changes in membrane structure that corresponded to increased bacteriostatic activity .

| Compound Derivative | Bacteriostatic Activity | Membrane Fluidity Impact |

|---|---|---|

| Phenylacetic Acid | High | Significant |

| Phenyllactic Acid | Moderate | Moderate |

| Methyl Phenylacetate | Low | Minimal |

Fungal Activity

Interestingly, while 2-PE can inhibit the growth of certain fungi, some fungi produce derivatives of 2-PE that exhibit their own bacteriostatic properties. This dual role highlights the complex interactions between microbial species and their metabolites .

Biotechnological Production

The production of 2-PE through biotransformation processes has gained attention as an environmentally friendly alternative to chemical synthesis. Utilizing microorganisms such as Kluyveromyces strains in whey permeate-based media has shown promising results for enhancing yield while minimizing by-product formation .

Production Yield Data

| Culture Medium | Strain | Yield (g/L) |

|---|---|---|

| Whey Permeate | K. lactis WUT175 | 2.59 |

| Standard Medium | K. lactis WUT175 | 1.88 |

Safety and Toxicology

Toxicological assessments indicate that 2-PE is not mutagenic in bacterial assays and does not significantly increase sister chromatid exchanges in human lymphocytes . This safety profile supports its use in consumer products.

Eigenschaften

IUPAC Name |

2-(2-phenylethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZPWWIVZVTDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34383-56-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-phenylethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34383-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30527972 | |

| Record name | 2-(2-Phenylethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74121-91-8 | |

| Record name | 2-(2-Phenylethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.